Cyclobutyl 2-thiomethylphenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

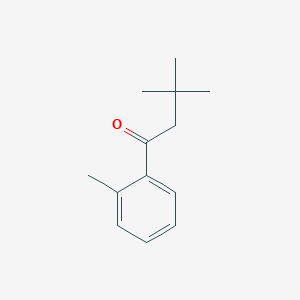

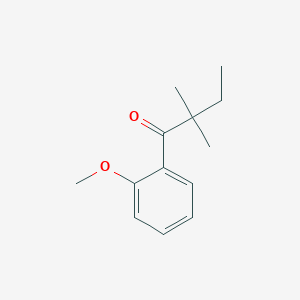

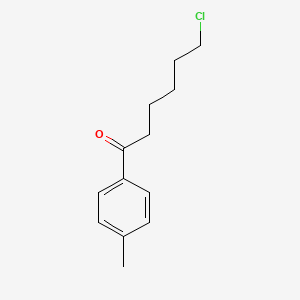

“Cyclobutyl 2-thiomethylphenyl ketone” (CTPK) is a sulfur-containing organic compound with potential applications in various fields of research and industry. It has a CAS Number of 898790-56-2 and a linear formula of C12H14OS .

Synthesis Analysis

The synthesis of cis-γ-functionalized cyclobutyl ketones, which could be related to CTPK, has been reported. This involves a sequential C−H/C−C functionalization strategy. Specifically, a bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .

Molecular Structure Analysis

The molecular structure of CTPK is represented by the linear formula C12H14OS . The InChI code for CTPK is 1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 .

科学的研究の応用

Synthetic Methodologies and Applications

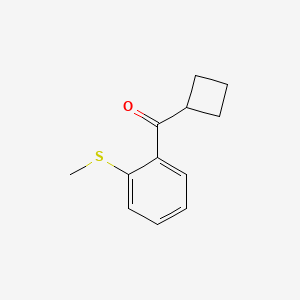

- The [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones, including cyclobutyl phenyl ketones, presents a convenient route to produce 1-cyclobutenyl ketones. These compounds are synthesized in good yields through reactions facilitated by AlCl3 and further processing with MCPBA and LDA or KH treatments (Takeda, Fujii, Morita, & Fujiwara, 1986).

- Electrophilic cyclobutenes, when reacted with ketone enamines in the presence of magnesium bromide, lead to α-cyclobutyl ketones or amino-bicyclo [2.2.0] hexane adducts. These reactions are non-competitive and result from distinct reaction pathways, showing the versatile chemistry of cyclobutyl derivatives (Franck-Neumann, Miesch, & Barth, 1988).

- Cyclobutyl phenyl sulfoxide and (SR)-cyclobutyl p-tolyl sulfoxide have been identified as new reagents for the spiroannelation of cyclopentanone. This method showcases the utility of cyclobutyl derivatives in constructing complex cyclic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).

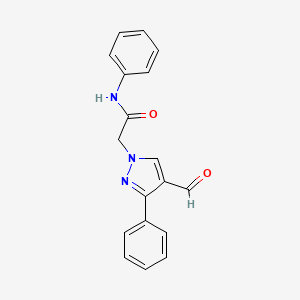

- The direct intermolecular asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones, catalyzed by l-proline, provide an efficient pathway to spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This highlights the synthetic versatility of cyclobutyl ketones in accessing spirocyclic and fused ring systems (Bernard et al., 2007).

Reactivity and Mechanistic Studies

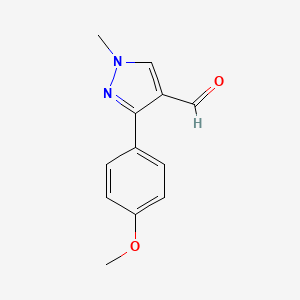

- Studies on the synthesis reactivity of novel benzofuran-2-yl-[3-methyl-3-phenylcyclobutyl] methanones and their antimicrobial activity reveal the potential biomedical applications of cyclobutyl ketones. The compounds exhibit activity against several microorganisms, indicating their relevance in drug discovery and medicinal chemistry (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).

特性

IUPAC Name |

cyclobutyl-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKMQDIJXIQUFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642522 |

Source

|

| Record name | Cyclobutyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2-thiomethylphenyl ketone | |

CAS RN |

898790-56-2 |

Source

|

| Record name | Cyclobutyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)